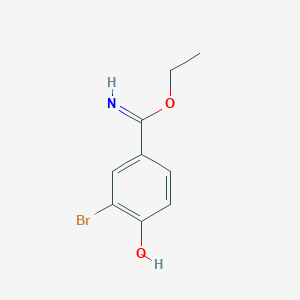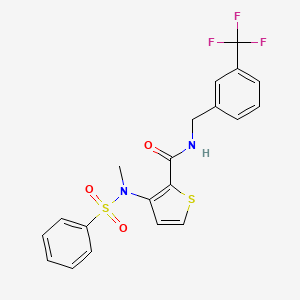
3-(N-methylphenylsulfonamido)-N-(3-(trifluoromethyl)benzyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(N-methylphenylsulfonamido)-N-(3-(trifluoromethyl)benzyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H17F3N2O3S2 and its molecular weight is 454.48. The purity is usually 95%.
BenchChem offers high-quality 3-(N-methylphenylsulfonamido)-N-(3-(trifluoromethyl)benzyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(N-methylphenylsulfonamido)-N-(3-(trifluoromethyl)benzyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Degradation and Fate
Polyfluoroalkyl and perfluoroalkyl substances, which might share structural features or degradation pathways with the mentioned compound, have been extensively studied for their environmental fate. These substances are known for their persistence and have been a subject of concern due to their potential toxicological profiles and ubiquity in the environment. Research has focused on understanding their microbial degradation, accumulation in living organisms, and effects on ecosystems. For instance, studies on the microbial degradation of polyfluoroalkyl chemicals highlight the transformation processes leading to perfluoroalkyl acids, emphasizing the role of microbial action in their environmental breakdown (Liu & Avendaño, 2013).
Supramolecular Chemistry Applications
The structural elements of 3-(N-methylphenylsulfonamido)-N-(3-(trifluoromethyl)benzyl)thiophene-2-carboxamide , particularly the thiophene and sulfonamide groups, make it relevant for supramolecular chemistry applications. Compounds like benzene-1,3,5-tricarboxamide have shown significant importance in various scientific fields due to their simple structure, accessibility, and self-assembly behavior. These properties enable their use in nanotechnology, polymer processing, and biomedical applications, highlighting the potential of structurally similar compounds in advanced materials science (Cantekin, de Greef, & Palmans, 2012).
Antibacterial Activity
The antibacterial properties of aryl sulfonamides, particularly those containing thiophene and chromene moieties, have been extensively reviewed, indicating their significance in medicinal chemistry. Such compounds are explored for their pharmacological activities against pathogenic microbes, offering insights into potential applications in drug development and therapeutic interventions (Rathore et al., 2021).
Cardiovascular System Drug Delivery
The compound's relevance extends to the field of drug delivery, particularly concerning the cardiovascular system. Innovative drug delivery systems aim to enhance therapeutic outcomes for various cardiovascular diseases by overcoming physiological barriers. Research into the delivery of small organic compounds and the development of suitable nanoproducts showcases the potential for targeted therapeutic strategies, signifying the importance of compounds with specific functional groups in advancing cardiovascular therapies (Geldenhuys et al., 2017).
properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-[[3-(trifluoromethyl)phenyl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O3S2/c1-25(30(27,28)16-8-3-2-4-9-16)17-10-11-29-18(17)19(26)24-13-14-6-5-7-15(12-14)20(21,22)23/h2-12H,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMZFVYBQFHUJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NCC2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Ethylphenyl)methoxy]benzoic acid](/img/structure/B2474587.png)
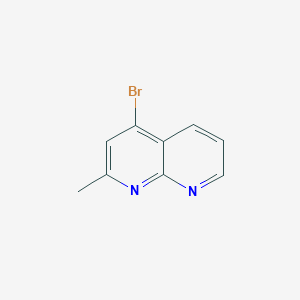
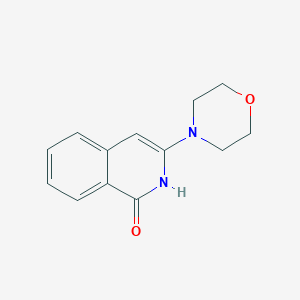
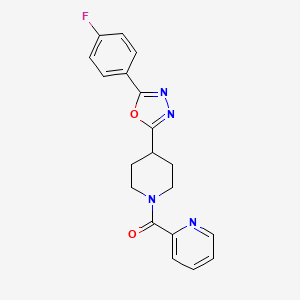
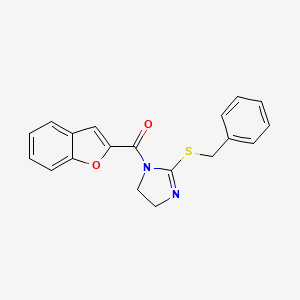
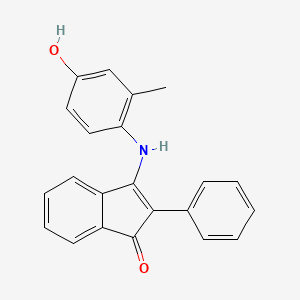

![2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2474595.png)
![3,4-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2474598.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone](/img/structure/B2474604.png)
![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2474606.png)
![8-[(E)-2-[(4-nitrophenyl)methylidene]hydrazin-1-yl]quinoline hydrochloride](/img/structure/B2474608.png)
